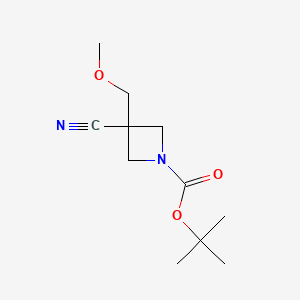
3-Amino-2-fluoro-4-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-fluoro-4-hydroxybenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-4-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-fluoro-4-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Nitration: Reacting 2-fluoro-4-hydroxybenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Reduction: Reducing the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly practices, such as the use of green solvents and recyclable catalysts, is becoming increasingly important in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3-amino-2-fluoro-4-oxobenzoic acid.
Reduction: Formation of 3-amino-2-fluoro-4-hydroxybenzylamine.
Substitution: Formation of 3-amino-2-methoxy-4-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
3-Amino-2-fluoro-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-amino-2-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The hydroxyl group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-4-hydroxybenzoic acid: Lacks the amino group, affecting its biological activity and applications.
3-Fluoro-4-hydroxybenzoic acid:
Uniqueness
The presence of both the amino group and the fluorine atom in 3-amino-2-fluoro-4-hydroxybenzoic acid imparts unique chemical properties, such as increased reactivity and binding affinity. This makes the compound particularly valuable in the design of pharmaceuticals and other biologically active molecules.
Propiedades
Fórmula molecular |
C7H6FNO3 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
3-amino-2-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,9H2,(H,11,12) |
Clave InChI |
XXDOLHPIOFDCPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)


![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)


![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)

![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)


![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)

